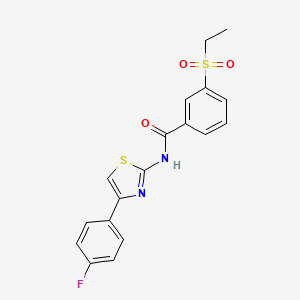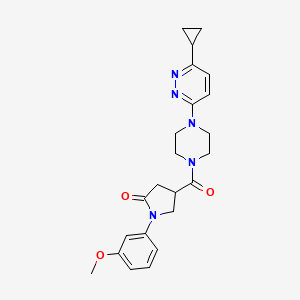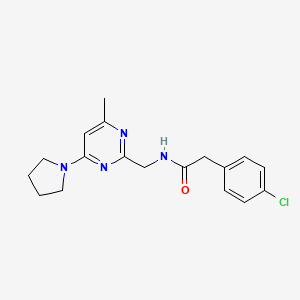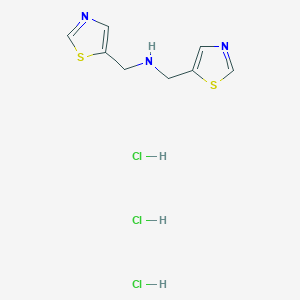![molecular formula C14H19ClN2O B2570626 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone CAS No. 1357453-44-1](/img/structure/B2570626.png)
2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CMMP, and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone is thought to involve its interaction with the dopamine D3 receptor. This receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain, which is involved in the regulation of reward and motivation. By acting as a selective antagonist of this receptor, 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone may modulate the activity of this system and reduce drug-seeking behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone are still being studied. However, it has been shown to have a high affinity for the dopamine D3 receptor, which suggests that it may modulate the activity of this receptor and the mesolimbic system. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models, which suggests that it may have potential therapeutic applications in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of this receptor on behavior and physiology. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors or systems in the brain.
Orientations Futures
There are several future directions for research on 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone. One area of interest is in the development of new therapeutic agents for addiction. This compound has shown promise in reducing drug-seeking behavior, and further research may lead to the development of new treatments for addiction. Additionally, research on the biochemical and physiological effects of this compound may lead to a better understanding of the role of the dopamine D3 receptor in the mesolimbic system. Finally, further studies on the synthesis and structure-activity relationships of 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone may lead to the development of more selective and potent compounds for use in scientific research.
Méthodes De Synthèse
2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone can be synthesized using a variety of methods. One common method involves the reaction of 3-methyl-4-(3-methylphenyl)piperazine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone.
Applications De Recherche Scientifique
2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone has been used in various scientific research studies. One notable application is in the study of the central nervous system. This compound has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. Additionally, 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
2-chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-4-3-5-13(8-11)17-7-6-16(10-12(17)2)14(18)9-15/h3-5,8,12H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOUHHSSGXHSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazino]-1-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2570543.png)


![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2570549.png)



![Ethyl 4-[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2570554.png)

![6-(isobutylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2570558.png)

![Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2570561.png)
![1-[4-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone](/img/structure/B2570562.png)
![Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2570563.png)